Secorapamycin B is a naturally occurring macrolide immunosuppressant produced by the bacterium Streptomyces hygroscopicus. [] It is structurally similar to rapamycin, another potent immunosuppressant, and is classified as a macrolide lactone. [] In scientific research, Secorapamycin B serves as a valuable tool for investigating various cellular processes due to its ability to inhibit the activity of the mammalian target of rapamycin (mTOR). [, ]
Secorapamycin B shares a similar macrolide structure with rapamycin, featuring a large lactone ring. [] The molecule contains multiple functional groups contributing to its biological activity, including hydroxyl, ketone, and ester groups. [] Detailed structural analysis, such as NMR and crystallographic data, would provide further insights into the specific features of its molecular structure.
Secorapamycin B exerts its immunosuppressive effects primarily by inhibiting mTOR, a serine/threonine protein kinase involved in various cellular processes, including cell growth, proliferation, and metabolism. [, ] It binds to the FK506-binding protein 12 (FKBP12), forming a complex that inhibits mTOR signaling pathways. [] This inhibition leads to downstream effects such as reduced protein synthesis, cell cycle arrest, and autophagy induction. []
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0